molecular formula C9H13NO2S B2781230 Ethyl 4-cyanothiane-4-carboxylate CAS No. 2413884-16-7

Ethyl 4-cyanothiane-4-carboxylate

Cat. No.: B2781230
CAS No.: 2413884-16-7
M. Wt: 199.27
InChI Key: OKQOYYDMYYZXLK-UHFFFAOYSA-N
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Description

Ethyl 4-cyanothiane-4-carboxylate is a chemical compound with the molecular formula C9H13NO2S It is a derivative of thiopyran and contains both cyano and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-cyanothiane-4-carboxylate typically involves the reaction of ethyl cyanoacetate with a thiopyran derivative under specific conditions. One common method includes the use of a base such as sodium ethoxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature and pressure can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-cyanothiane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-cyanothiane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-cyanothiane-4-carboxylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can lead to the formation of active intermediates that exert biological effects. The specific pathways and targets depend on the context of its use, such as in drug development or material synthesis .

Comparison with Similar Compounds

Ethyl 4-cyanothiane-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl cyanoacetate: A simpler compound with similar reactivity but lacking the thiopyran ring.

    Thiopyran derivatives: Compounds with similar ring structures but different functional groups.

    Cyanoesters: Compounds with both cyano and ester groups but different core structures.

Uniqueness: The presence of both the cyano and ester groups in a thiopyran ring makes this compound unique.

Properties

IUPAC Name

ethyl 4-cyanothiane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-12-8(11)9(7-10)3-5-13-6-4-9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQOYYDMYYZXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCSCC1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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